(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of (3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride consists of a pyrrolo[3,4-c]pyridine ring system with a trifluoromethylbenzonitrile substituent. The stereochemistry at positions 3a and 7a is crucial for its biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Derivative Formation
- A study by Palamarchuk et al. (2019) described the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, highlighting the use of intramolecular cyclization and nucleophilic substitution for the creation of 2-aminomethyloxazolo[5,4-b]pyridine derivatives, which could potentially include compounds similar to (3aR,7aS)-1-methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride (Palamarchuk et al., 2019).
Structural and Photophysical Properties
- Research by Shatsauskas et al. (2019) focused on the preparation of oxazolo[5,4-b]pyridin-2(1H)-ones, where the photophysical properties of related compounds were studied. This includes understanding UV and luminescence spectroscopy methods and the relationship between structure and photophysical properties, which could be relevant for the study of this compound (Shatsauskas et al., 2019).
Biological Activity Studies
- Research by Suresh et al. (2016) on thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives revealed significant biological activity against tested microorganisms. This suggests potential antimicrobial applications for related compounds, including this compound (Suresh et al., 2016).
Potential Pharmacological Applications
- A study by O’Donnell et al. (2010) identified an alpha 7 nAChR agonist with a similar structural framework, indicating possible pharmacological applications in cognitive disorders and schizophrenia. This highlights the potential use of related compounds like this compound in treating neurological conditions (O’Donnell et al., 2010).
Chemical Modification and Functionalization
- The work of Flouzat et al. (1992) on the functionalization of 2-phenyloxazolo[4,5-b]pyridines and -[5,4-b]pyridines at the 7-position with various electrophiles could provide insights into the chemical modification and potential functionalization of this compound (Flouzat et al., 1992).
properties
IUPAC Name |
(3aR,7aS)-1-methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-9-5-2-3-8-4-6(5)11-7(9)10;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCKOFCDGFHQOH-RIHPBJNCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCNCC2OC1=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CCNC[C@H]2OC1=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1523541-92-5 | |
Record name | Oxazolo[5,4-c]pyridin-2(1H)-one, hexahydro-1-methyl-, hydrochloride (1:1), (3aR,7aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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